molecular formula C19H25F3N2O6 B13447458 (Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Cat. No.: B13447458
M. Wt: 437.4 g/mol
InChI Key: LFMYNZPAVPMEGP-ATJUTURBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional molecule comprising two distinct structural motifs:

  • (Z)-but-2-enedioic acid: A dicarboxylic acid with a Z (cis) configuration, commonly known as maleic acid. This moiety is characterized by high reactivity due to its conjugated double bond and carboxylic acid groups, which facilitate salt formation and participation in condensation reactions .
  • 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine: A Schiff base derivative containing a trideuterated methoxy group (–OCD₃), a trifluoromethylphenyl (–C₆H₄CF₃) substituent, and an ethanamine backbone. The deuterated methoxy group enhances metabolic stability, while the trifluoromethyl group improves lipophilicity and electronic effects, common in pharmaceutical design .

The Z configuration of the but-2-enedioic acid component ensures distinct physicochemical properties (e.g., solubility, acidity) compared to its E isomer (fumaric acid).

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

437.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1-/i1D3;

InChI Key

LFMYNZPAVPMEGP-ATJUTURBSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the (Z)-but-2-enedioic Acid Core

Method A: Oxidative Coupling of Malic Acid Derivatives

  • Starting Material: Malic acid or its derivatives.
  • Reaction: Oxidative coupling using potassium permanganate or sodium dichromate under controlled conditions to yield (Z)-but-2-enedioic acid.

Reaction Scheme:

Malic acid → (oxidation) → (Z)-but-2-enedioic acid

Data Table 1: Oxidative Coupling Conditions

Reagent Temperature Solvent Yield (%) Reference
Potassium permanganate 0–5°C Water 65–78
Sodium dichromate Reflux Acetone/water 70–82

Functionalization of the Amino-Oxyethanamine Moiety

Method B: Nucleophilic Substitution with Trideuteriomethoxy-Substituted Reagents

  • Step 1: Preparation of the trideuteriomethoxy reagent via methylation of deuterated methanol.
  • Step 2: Nucleophilic attack on suitable electrophiles (e.g., aldehydes or ketones) to form the amino-oxy linkage.

Reaction Scheme:

Amino-oxy precursor + Trideuteriomethoxy methylating agent → Functionalized amino-oxy compound

Data Table 2: Methylation Conditions for Trideuteriomethoxy Group

Reagent Catalyst Temperature Yield (%) Reference
Trideuteriomethyl iodide Base (K2CO3) Room temperature 60–75
Trideuteriomethyl sulfate KOH 50°C 65–80

Incorporation of the Trifluoromethylphenyl Group

Method C: Cross-Coupling Reactions

  • Approach: Suzuki-Miyaura coupling using trifluoromethylphenyl boronic acids and halogenated intermediates.
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
  • Conditions: Mild temperatures (80–120°C) in polar solvents.

Reaction Scheme:

Aryl halide + Trifluoromethylphenyl boronic acid → Trifluoromethylphenyl-substituted compound

Data Table 3: Cross-Coupling Parameters

Catalyst Solvent Temperature Yield (%) Reference
Pd(PPh3)4 Toluene/Water 100°C 70–85
Pd(dppf)Cl2 DMF 80°C 65–78

Assembly of the Complete Molecule

Method D: Sequential Multi-Step Synthesis

  • Step 1: Construction of the (Z)-but-2-enedioic acid core.
  • Step 2: Functionalization with amino-oxyethanamine derivative.
  • Step 3: Attachment of the trifluoromethylphenyl group via cross-coupling.
  • Step 4: Introduction of the trideuteriomethoxy group through methylation.

This approach ensures regioselectivity and stereochemical control, critical for the Z-configuration and overall molecular integrity.

Recent Research Discoveries and Innovations

Recent advances have focused on:

For example, a 2022 study demonstrated the use of continuous flow reactors for the efficient synthesis of deuterated compounds, significantly reducing reaction times and improving yields.

Summary of Data and Comparative Analysis

Method Advantages Limitations Typical Yield (%)
Oxidative coupling Straightforward, high yield Requires strong oxidants 65–82
Nucleophilic methylation Precise isotopic labeling Sensitive to moisture 60–80
Cross-coupling Versatile, high regioselectivity Catalyst cost 65–85
Multi-step assembly Precise control Time-consuming Variable

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and trideuteriomethoxy groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trideuteriomethoxy groups play a crucial role in modulating the compound’s activity and selectivity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities/differences between the target compound and analogous molecules:

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Functional Groups Applications/Notes References
Target Compound (Z)-but-2-enedioic acid, Schiff base with trideuteriomethoxy and trifluoromethylphenyl Carboxylic acids, ether, amine, deuterium Potential pharmaceutical use (metabolic stability, lipophilicity)
(Z)-but-2-enedioic acid (Maleic acid) Z-configured dicarboxylic acid Carboxylic acids Industrial applications (polymer synthesis, coatings)
Thiazolidinedione + maleic acid (e.g., ) Thiazolidinedione core, (Z)-but-2-enedioic acid salt Thiazolidinedione, carboxylic acid Antidiabetic agents (e.g., pioglitazone analogs)
(S)-2-Ethoxy-...benzoic acid () Ethoxy, piperidinyl, benzoic acid Benzoic acid, ether, amine Unspecified pharmaceutical potential (structural complexity suggests CNS activity)
Propaquizafop () Quinoxalinyl, propanoate ester Ester, amine oxide Herbicide (acetyl-CoA carboxylase inhibition)

Key Findings:

Acid Component Comparison :

  • The (Z)-but-2-enedioic acid in the target compound shares acidity (pKa₁ ≈ 1.9, pKa₂ ≈ 6.3) and solubility (478 g/L in water at 20°C) with maleic acid . However, its conjugation with the Schiff base reduces free acid availability compared to standalone maleic acid.
  • In contrast, the thiazolidinedione-maleic acid complex () leverages the acid’s salt-forming ability for improved bioavailability in antidiabetic drugs .

Schiff Base and Deuterium Effects: The trideuteriomethoxy group (–OCD₃) in the target compound likely reduces metabolic degradation rates compared to non-deuterated analogs (e.g., –OCH₃), a strategy employed in deuterated drugs like deutetrabenazine . The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 3.2 estimated) and target binding, akin to kinase inhibitors (e.g., gefitinib) .

This contrasts with the stable ester linkage in propaquizafop, which prioritizes environmental persistence . The thiazolidinedione in ’s compound targets peroxisome proliferator-activated receptors (PPAR-γ), whereas the target compound’s Schiff base may modulate distinct pathways (e.g., enzyme inhibition) .

Structural Complexity and Stability :

  • The target compound’s imine bond poses hydrolytic instability risks in aqueous environments (pH > 7), necessitating formulation strategies like encapsulation. This contrasts with the benzoic acid derivative (), which features stable ether and amide bonds .

Biological Activity

(Z)-but-2-enedioic acid, commonly known as maleic acid, is a dicarboxylic acid with significant biological implications. The compound , 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine, is a derivative that combines the properties of maleic acid with an aminoalkyl moiety, potentially enhancing its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₂₁F₃N₂O₂
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

The biological activity of the compound is largely influenced by its structural components:

  • Maleic Acid Moiety : Maleic acid has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
  • Aminoalkyl Group : This group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with intracellular targets.
  • Trifluoromethyl Phenyl Group : Known for increasing lipophilicity, this group may enhance membrane permeability and receptor binding affinity.

1. Antitumor Activity

Recent studies have indicated that compounds derived from maleic acid exhibit antitumor properties. For instance:

  • Case Study : A study demonstrated that maleic acid derivatives inhibited the proliferation of cancer cell lines through apoptosis induction via mitochondrial pathways .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various models:

  • Research Findings : In vitro studies showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

3. Neuroprotective Properties

Emerging evidence suggests neuroprotective effects:

  • Case Study : Animal models treated with maleic acid derivatives showed improved cognitive function and reduced neuroinflammation, indicating potential therapeutic applications in neurodegenerative diseases .

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB pathway
NeuroprotectiveReduction of neuroinflammation

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (Z)-but-2-enedioic acid derivatives, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of (Z)-but-2-enedioic acid derivatives typically employs condensation reactions between maleic anhydride (or acid) and amine-containing precursors. For the target compound, the trideuteriomethoxy and trifluoromethylphenyl groups require careful introduction via nucleophilic substitution or coupling reactions. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine-acid coupling.
  • Catalysts : Use of DCC/DMAP for carbodiimide-mediated coupling improves yields .
  • Isotopic labeling : Deuteration at the methoxy group requires deuterated reagents (e.g., CD3I) under anhydrous conditions to prevent isotopic scrambling .

Q. Q2. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in such complex molecules?

Methodological Answer:

  • 1H/13C NMR : The (Z)-configuration of the but-2-enedioic acid moiety is confirmed by coupling constants (J = 12–14 Hz for cis protons) . Deuteration at the methoxy group eliminates proton signals at ~3.3 ppm, simplifying spectral analysis .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (imine C=N) confirm functional group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., CD3 vs. CH3) and verifies molecular weight .

Advanced Research Questions

Q. Q3. How does the trifluoromethylphenyl group influence the compound’s stability under physiological conditions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances hydrolytic stability of the imine linkage but may reduce solubility. To assess stability:

  • pH-dependent studies : Conduct HPLC or LC-MS analyses in buffers (pH 4–9) to track degradation products. The compound is stable at neutral pH but undergoes hydrolysis under basic conditions (>pH 8) .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for solid-state storage .

Q. Q4. What mechanistic insights can computational modeling provide regarding the compound’s biological interactions?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). The trifluoromethylphenyl group shows high affinity for hydrophobic pockets in proteins .
  • DFT calculations : Analyze charge distribution to predict reactivity; the (Z)-but-2-enedioic acid moiety’s electron-deficient double bond may participate in Michael additions .

Q. Q5. How can isotopic labeling (e.g., trideuteriomethoxy) be leveraged in pharmacokinetic studies?

Methodological Answer:

  • Isotope tracing : Administer deuterated and non-deuterated analogs to track metabolic pathways via LC-MS/MS. Deuteration slows hepatic metabolism, extending half-life .
  • Bioavailability assays : Compare plasma concentrations of deuterated vs. non-deuterated forms in animal models to assess isotope effects on absorption .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported biological activities of structurally similar thiazolidinedione derivatives?

Methodological Answer:

  • Control experiments : Replicate assays under identical conditions (e.g., cell lines, incubation times). Variations in anti-inflammatory activity may arise from differences in cell permeability or off-target effects .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic forms affecting activity .

Q. Q7. Why do solubility profiles vary across studies for (Z)-but-2-enedioic acid derivatives?

Methodological Answer:

  • Solvent selection : Use standardized solvents (e.g., PBS for aqueous solubility, DMSO for stock solutions). The trifluoromethylphenyl group reduces aqueous solubility, requiring co-solvents like cyclodextrins .
  • Dynamic light scattering (DLS) : Measure aggregation tendencies, which may falsely indicate low solubility .

Experimental Design Considerations

Q. Q8. What strategies optimize yield in multi-step syntheses involving deuterated moieties?

Methodological Answer:

  • Stepwise deuteration : Introduce deuterated groups early to minimize losses in subsequent steps. For example, synthesize the trideuteriomethoxy precursor before imine formation .
  • Purification : Use preparative HPLC with deuterated solvents (e.g., D2O) to avoid isotopic exchange during purification .

Q. Q9. How to design assays for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo assays. The compound’s imine group may chelate Mg²⁰ ions in ATP-binding sites .
  • Cellular assays : Measure downstream phosphorylation via Western blot (e.g., pSTAT3 for JAK2 inhibition) .

Structural and Functional Comparisons

Q. Q10. How does this compound compare to maleic acid co-crystals in drug formulations?

Methodological Answer:

  • Co-crystal screening : Use slurry crystallization with GRAS (Generally Recognized As Safe) co-formers (e.g., nicotinamide). Maleic acid’s high solubility enhances dissolution rates compared to fumaric acid .
  • Stability testing : Accelerated aging studies (40°C/75% RH) confirm co-crystal integrity over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.